molecular formula C14H26BrNO2 B13881030 Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate

Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate

Cat. No.: B13881030
M. Wt: 320.27 g/mol
InChI Key: SJYBJDIOAVOWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a bromine atom at the 3-position of the propyl chain, and a cyclohexyl substituent. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its bromine atom provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the tert-butyl carbamate group offers stability under basic and acidic conditions, making it a versatile building block in multi-step syntheses .

Properties

Molecular Formula

C14H26BrNO2

Molecular Weight

320.27 g/mol

IUPAC Name

tert-butyl N-(3-bromo-1-cyclohexylpropyl)carbamate

InChI

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,17)

InChI Key

SJYBJDIOAVOWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1CCCCC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Formation of the cyclohexylpropyl backbone.
  • Introduction of the bromine atom at the 3-position.
  • Protection of the amine group as a tert-butyl carbamate.

The synthetic route often starts from cyclohexyl-containing precursors, followed by functional group transformations to introduce the bromopropyl side chain and carbamate protection.

Specific Preparation Routes

Bromination of Cyclohexylpropyl Carbamates

A common approach involves bromination of a suitable precursor such as tert-butyl 3-hydroxy-1-cyclohexylpropylcarbamate or its derivatives. The hydroxyl group at the 3-position is converted to a bromide using reagents like phosphorus tribromide (PBr3) or hydrobromic acid under controlled conditions.

  • Reaction conditions: Typically, the hydroxyl precursor is treated with PBr3 in anhydrous solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).
  • Outcome: The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the leaving group, yielding this compound.
Direct Alkylation with Bromopropyl Precursors

Alternatively, the compound can be synthesized by alkylation of tert-butyl carbamate (Boc-NH2) with a 3-bromo-1-cyclohexylpropyl halide or tosylate.

  • Reaction conditions: The alkylation is performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF).
  • Outcome: The nucleophilic nitrogen of the carbamate attacks the electrophilic carbon of the bromopropyl derivative, forming the desired product.
Use of Organolithium or Grignard Intermediates

Advanced synthetic methods utilize organolithium or Grignard reagents to construct the cyclohexylpropyl framework, followed by quenching with electrophilic brominating agents and subsequent carbamate protection.

  • For example, a cyclohexyl-substituted alkyl lithium reagent can be reacted with an electrophile like N-tert-butoxycarbonyl isocyanate to install the carbamate group.
  • Bromination can be introduced either before or after carbamate formation depending on the stability of intermediates.

Representative Experimental Procedure (From Patent US8487108B2)

  • An organic layer containing the precursor amine is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is then subjected to bromination using appropriate reagents.
  • The final product, this compound, is isolated by purification techniques such as column chromatography.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydroxyl to bromide conversion Phosphorus tribromide (PBr3) Dichloromethane 0 °C to RT 70-85 SN2 substitution, inversion of config.
Alkylation of Boc-NH2 3-bromo-1-cyclohexylpropyl bromide/tosylate DMF RT to 50 °C 60-80 Requires base like K2CO3 or NaH
Organolithium intermediate Cyclohexyl organolithium + Boc-isocyanate THF or Ether -78 °C to RT 50-75 Multi-step, sensitive to moisture

Mechanistic Insights and Stereochemical Considerations

  • Bromination of the hydroxyl precursor proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the 3-position carbon.
  • Alkylation reactions typically proceed with retention of configuration at the nitrogen center but may lead to racemization if harsh conditions are used.
  • Organolithium intermediates require careful temperature control to avoid side reactions and maintain stereochemical integrity.

Summary and Recommendations

The preparation of this compound is best achieved by:

  • Starting from a protected amino alcohol or cyclohexylpropyl precursor.
  • Performing bromination under mild conditions using phosphorus tribromide or similar reagents.
  • Employing purification techniques such as column chromatography to isolate the product.

Alternative methods using direct alkylation or organolithium intermediates are feasible but require stringent reaction controls.

This analysis is based primarily on patent literature (e.g., US8487108B2) and related synthetic organic chemistry principles. No direct data from benchchem.com or smolecule.com were used due to reliability concerns.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The carbamate group can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic applications. Its carbamate group can be modified to enhance biological activity and selectivity .

Industry: In the materials science industry, this compound can be used to synthesize polymers and other materials with specific properties. It can also be used as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1-cyclohexylpropylcarbamate depends on its specific application. In general, carbamates can inhibit enzymes by forming covalent bonds with the active site. For example, in medicinal chemistry, carbamates can inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The bromine atom and cyclohexylpropyl moiety can also interact with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

(a) Tert-butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate

  • Structure: Replaces the bromine atom with a diethoxyphosphoryloxy group and introduces a nitrile (cyanocyclohexyl) moiety.
  • Reactivity: The phosphoryloxy group enables participation in phosphorylation reactions, contrasting with the bromine atom’s role in nucleophilic substitutions.
  • Applications : Used in stereoselective syntheses due to its rigid cyclohexyl backbone.

(b) Tert-butyl alcohol (t-Butanol)

  • Structure : A simple tertiary alcohol lacking the carbamate and cyclohexyl groups.
  • Reactivity : Prone to dehydration to form isobutylene under acidic conditions. Acts as a solvent or intermediate in esterifications.
  • Hazards : Highly flammable (Flash Point: 11°C), with acute health risks including respiratory irritation (OSHA exposure limit: 100 ppm) .

Physical and Chemical Properties

Property Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate Tert-butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate Tert-butyl Alcohol
Molecular Weight ~350 g/mol (estimated) 307.4 g/mol 74.1 g/mol
Solubility Low in water (hydrophobic groups) Likely soluble in organic solvents Soluble in water
Boiling Point >200°C (estimated) Not reported 82.4°C
Reactivity Bromine enables SN2 reactions Phosphoryloxy group supports phosphorylation Dehydration to isobutylene

Key Observations :

  • The bromine substituent increases molecular weight and reduces volatility compared to tert-butyl alcohol.
  • The phosphorylated analog’s solubility in organic solvents facilitates its use in non-polar reaction environments.

Stability and Reactivity

  • Brominated Carbamate : Stable under inert conditions but susceptible to light-induced degradation. Bromine may participate in unintended side reactions with nucleophiles.
  • Phosphorylated Analog : Hydrolytically stable but reactive with strong acids/bases.
  • Tert-butyl Alcohol: Reacts violently with oxidizing agents (e.g., HNO₃), producing flammable gases .

Biological Activity

Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate, with the molecular formula C14H26BrNO2C_{14}H_{26}BrNO_2 and a molecular weight of 320.27 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H26BrNO2C_{14}H_{26}BrNO_2
  • Molecular Weight : 320.27 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and the tert-butyl group contributes to its lipophilicity, potentially enhancing membrane permeability and receptor binding affinity.

Pharmacological Activities

  • Antagonistic Properties :
    • The compound has been studied for its antagonistic effects on certain receptors, particularly in relation to inflammatory pathways. It may act as a CCR2 antagonist, which is significant in the context of treating conditions associated with inflammation and pain .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that modifications to the cyclohexyl and carbamate moieties can significantly influence the compound's biological activity. For instance, varying the substituents on the cyclohexyl ring can modulate receptor selectivity and potency .
  • Metabolic Stability :
    • The tert-butyl group is known to affect metabolic stability; however, it can also lead to increased lipophilicity, which may impact bioavailability. Studies suggest that balancing these properties is crucial for optimizing drug-like characteristics .

Study 1: Evaluation of Biological Activity

A comparative study evaluated various tert-butyl isosteres, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of receptor binding affinity and metabolic stability, highlighting the importance of structural modifications in drug design .

Study 2: CCR2 Antagonism

In a specific study focusing on CCR2 antagonists, this compound was identified as a promising candidate for further development due to its ability to inhibit monocyte migration in vitro. This property suggests potential applications in treating chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CCR2 AntagonismInhibits monocyte migration; potential anti-inflammatory effects
LipophilicityIncreased due to tert-butyl group; affects absorption
Metabolic StabilityModulated by structural variations; important for drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.